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Compound of Interest

Compound Name: VU 0255035

Cat. No.: B1684055 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction VU 0255035, chemically known as N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-

yl)propyl)-benzo[c][1][2][3]thiadiazole-4-sulfonamide, is a potent and highly selective antagonist

of the M1 muscarinic acetylcholine receptor (mAChR).[1][4] Due to its high selectivity, excellent

brain penetration, and efficacy in preclinical models, VU 0255035 serves as a critical chemical

probe for investigating the physiological roles of the M1 receptor in the central nervous system

(CNS).[1][5] Studies suggest that selective M1 antagonists like VU 0255035 could be a novel

therapeutic approach for CNS disorders such as epilepsy, Parkinson's disease, and dystonia.

[1][4] A key advantage demonstrated in preclinical studies is its ability to reduce seizure activity

without inducing the severe cognitive deficits associated with nonselective muscarinic

antagonists.[1][4]

Mechanism of Action VU 0255035 functions as a competitive orthosteric antagonist at the M1

mAChR.[1][4] The M1, M3, and M5 receptor subtypes typically couple to Gq/11 proteins, which

activate the phospholipase C (PLC) signaling cascade, leading to the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG).[1] VU 0255035 selectively blocks this pathway at

the M1 receptor with over 75-fold greater functional selectivity compared to the M2, M3, M4,

and M5 subtypes.[1][3] At a cellular level, it has been shown to inhibit the potentiation of N-

methyl-D-aspartate (NMDA) receptor currents by muscarinic agonists in hippocampal

pyramidal cells.[1][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684055?utm_src=pdf-interest
https://www.benchchem.com/product/b1684055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5193080/
https://www.researchgate.net/figure/U0255035-selectively-antagonizes-the-M-1-mAChR-relative-to_fig3_24394101
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pubmed.ncbi.nlm.nih.gov/19407080/
https://www.benchchem.com/product/b1684055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4765323/
https://www.benchchem.com/product/b1684055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pubmed.ncbi.nlm.nih.gov/19407080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pubmed.ncbi.nlm.nih.gov/19407080/
https://www.benchchem.com/product/b1684055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pubmed.ncbi.nlm.nih.gov/19407080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://www.benchchem.com/product/b1684055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://www.researchgate.net/figure/U0255035-selectively-antagonizes-the-M-1-mAChR-relative-to_fig3_24394101
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pubmed.ncbi.nlm.nih.gov/19407080/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytosol

Acetylcholine (ACh) M1 ReceptorActivates

VU 0255035 Blocks

Gq ProteinActivates Phospholipase C (PLC)Activates PIP2Hydrolyzes
IP3

DAG

Ca²⁺ ReleaseStimulates

PKC ActivationActivates

Click to download full resolution via product page

M1 Muscarinic Receptor Signaling Pathway and VU 0255035 Inhibition.

Data Presentation
Table 1: Functional Selectivity of VU 0255035 at Muscarinic Receptors

Receptor Subtype IC₅₀ (nM) Fold Selectivity (vs. M1)

M1 132.6 ± 28.5 1x

M2 > 10,000 > 75x

M3 > 10,000 > 75x

M4 > 10,000 > 75x

M5 > 10,000 > 75x

Data derived from functional assays measuring inhibition of acetylcholine response.[1][3]

Table 2: Pharmacokinetic and In Vivo Efficacy Data
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Parameter Value / Result Animal Model Source

Brain Penetration
BrainAUC /
PlasmaAUC = 0.48

Mouse [5]

Efficacy vs.

Pilocarpine Seizures

Reduces seizure

severity
Mouse [1]

Survival (Pilocarpine

Model)

75% survival with VU

0255035 (10 mg/kg)

vs. 32.5% with vehicle

Mouse [5]

Efficacy vs.

Organophosphate

Seizures

Delays onset of Status

Epilepticus for ~40

min

Rat [2][6]

| Cognitive Effect| Does not impair contextual fear conditioning | Rat |[1] |

Experimental Protocols
Protocol 1: Pilocarpine-Induced Seizure Model in Mice
This protocol details the use of VU 0255035 to mitigate seizures induced by the muscarinic

agonist pilocarpine.

1. Animals:

Hybrid mice (e.g., C57Bk:129Sv), 2-6 months old, are recommended.[1]

2. Materials and Reagent Preparation:

VU 0255035 Stock (10 mM): Prepare in 5% lactic acid, dilute with sterile water, and adjust

the pH to 6.5-7.0 using 1 N NaOH. Filter sterilize using a 0.2-μm filter.[1]

VU 0255035 Dosing Solution (e.g., 2 mM): Dilute the 10 mM stock with 9% saline to the

desired final concentration for injection.[1] Doses of 3-30 mg/kg have been shown to be

effective.[1]
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Methylscopolamine Nitrate: Dissolve in sterile saline (e.g., for a 1 mg/kg dose). This is used

to block the peripheral effects of pilocarpine.[1]

Pilocarpine Hydrochloride: Dissolve in sterile saline (e.g., for a 280 mg/kg dose).[1]

3. Experimental Procedure:

Administer methylscopolamine nitrate (1 mg/kg, i.p.) to each mouse to mitigate peripheral

cholinergic effects.

Wait 30 minutes.

Administer VU 0255035 (e.g., 10 mg/kg, i.p.) or the vehicle control (5% lactic acid in saline,

pH 6.5-7.0).[1][5]

Wait another 30 minutes.

Induce seizures by administering pilocarpine hydrochloride (280 mg/kg, i.p.).[1]

Immediately begin observation and scoring of seizure activity for at least 1-2 hours. A

modified Racine scale can be used for scoring.

Monitor animal survival for 24 hours post-pilocarpine injection.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://www.benchchem.com/product/b1684055?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4765323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4765323/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Administer Methylscopolamine
(1 mg/kg, i.p.)

Wait 30 min

Administer VU 0255035 (3-30 mg/kg, i.p.)
or Vehicle Control

Wait 30 min

Induce Seizures with Pilocarpine
(280 mg/kg, i.p.)

Observe and Score Seizures
(1-2 hours)

Monitor Survival
(24 hours)

End

Click to download full resolution via product page

Workflow for the Pilocarpine-Induced Seizure Study in Mice.
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Protocol 2: Organophosphate Exposure Model
This protocol is adapted from studies in rats and can be applied to mice to test the efficacy of

VU 0255035 as a pretreatment against organophosphate-induced seizures.[2][6]

1. Animals:

Male mice of a standard strain (e.g., C57BL/6J).

2. Materials and Reagent Preparation:

VU 0255035 Dosing Solution: Prepare as described in Protocol 1.

Organophosphate (OP) Agent: e.g., Paraoxon or Soman. Prepare according to safety

guidelines and dissolve in an appropriate vehicle. EXTREME CAUTION IS REQUIRED

WHEN HANDLING ORGANOPHOSPHATES.

Atropine Sulfate & Pralidoxime Chloride (2-PAM): Standard post-exposure antidotes, may be

required for animal welfare and survival endpoints.

3. Experimental Procedure:

Pre-treat mice with VU 0255035 (e.g., 10 mg/kg, i.p.) or vehicle control.

Wait 30-60 minutes.

Expose animals to the organophosphate agent (e.g., paraoxon, subcutaneous injection) at a

dose known to reliably induce seizures.

Immediately begin continuous observation for the onset of tremors, seizures, and

progression to status epilepticus (SE).

Record latency to seizure onset and seizure severity over time. Pretreatment with VU
0255035 has been shown to delay the development of SE by approximately 40 minutes.[6]

Administer standard antidotal therapy (e.g., atropine, 2-PAM) at a pre-determined time point

or upon reaching severe SE, if required by the study design and animal care protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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